2-(3,4-Dichlorophenyl)ethanol
Overview
Description
2-(3,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is a colorless to pale yellow liquid that is used primarily as an intermediate in organic synthesis and as a building block for specialty chemicals . This compound is also known for its applications in research and development, particularly in the synthesis of complex compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)ethanol can be synthesized through various methods. One common synthetic route involves the reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone using a ketoreductase enzyme from Scheffersomyces stipitis . This method yields ®-2-chloro-1-(3,4-dichlorophenyl)ethanol with high enantioselectivity and purity .
Industrial Production Methods
In industrial settings, this compound is produced using chemical reduction methods. The reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone can be achieved using sodium borohydride or lithium aluminum hydride as reducing agents under controlled conditions . These methods are scalable and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2-(3,4-Dichlorophenyl)acetaldehyde, 2-(3,4-Dichlorophenyl)acetic acid.
Reduction: 2-(3,4-Dichlorophenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)ethanol is widely used in scientific research due to its versatility as a building block for complex compounds . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites . These metabolites can then interact with cellular components, influencing various biochemical pathways .
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)ethanol can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)ethanol: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
2-(3,4-Dichlorophenyl)acetaldehyde: An oxidized form of this compound with different chemical properties and uses.
2-(3,4-Dichlorophenyl)acetic acid: Another oxidized derivative with distinct applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific reactivity and versatility as a building block for various chemical syntheses .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOMJDYNUMCOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288379 | |
Record name | 2-(3,4-Dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35364-79-5 | |
Record name | 35364-79-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3,4-Dichlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35364-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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